REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][O:22][CH2:23]1.[CH2:1]([CH3:2])[C:3]1([S:6](=[O:7])(=[O:8])[O:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:4][CH2:5]1.[K+:14].[OH2:24].[S-:15][C:16]#[N:17]>>[CH2:1]([CH3:2])[C:3]1([S:6](=[O:7])(=[O:8])[O-:9])[CH2:4][CH2:5]1.[K+:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOS(=O)(=O)C1(CC)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[S-]
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Name
|
|
Type
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product
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Smiles
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CCC1(S(=O)(=O)[O-])CC1
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Name
|
|
Type
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product
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Smiles
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[K+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |